molecular formula C12H24N2 B4883259 1-ethyl-4-(3-methylcyclopentyl)piperazine

1-ethyl-4-(3-methylcyclopentyl)piperazine

Cat. No. B4883259
M. Wt: 196.33 g/mol
InChI Key: MOUMRBAJRLGWTH-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-methylcyclopentyl)piperazine, also known as EMCP, is a piperazine derivative that has been studied for its potential as a therapeutic agent in various medical fields. EMCP has been shown to exhibit interesting pharmacological properties, making it a promising target for further research.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-(3-methylcyclopentyl)piperazine is not fully understood, but it is thought to involve modulation of the serotonergic and dopaminergic systems in the brain. 1-ethyl-4-(3-methylcyclopentyl)piperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been shown to increase levels of dopamine in the prefrontal cortex, which is involved in cognitive function.
Biochemical and Physiological Effects
1-ethyl-4-(3-methylcyclopentyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been shown to increase levels of serotonin and dopamine in various brain regions, as well as increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-ethyl-4-(3-methylcyclopentyl)piperazine has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-(3-methylcyclopentyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been shown to exhibit interesting pharmacological properties, making it a promising target for further research. However, one limitation of using 1-ethyl-4-(3-methylcyclopentyl)piperazine in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 1-ethyl-4-(3-methylcyclopentyl)piperazine. One area of interest is its potential as a therapeutic agent in psychiatry, particularly for the treatment of depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-(3-methylcyclopentyl)piperazine and its potential as a neuroprotective and cognitive-enhancing agent. Finally, more studies are needed to investigate the anticancer properties of 1-ethyl-4-(3-methylcyclopentyl)piperazine and its potential as an anticancer agent.

Scientific Research Applications

1-ethyl-4-(3-methylcyclopentyl)piperazine has been investigated for its potential as a therapeutic agent in various medical fields, including psychiatry, neurology, and oncology. In psychiatry, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent. In neurology, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been investigated for its potential as a neuroprotective agent, as well as its ability to enhance cognitive function. In oncology, 1-ethyl-4-(3-methylcyclopentyl)piperazine has been studied for its potential as an anticancer agent.

properties

IUPAC Name

1-ethyl-4-(3-methylcyclopentyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-3-13-6-8-14(9-7-13)12-5-4-11(2)10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMRBAJRLGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5415079

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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